molecular formula C21H42O2 B14695268 Hexadecyl 2,2-dimethylpropanoate CAS No. 32767-89-8

Hexadecyl 2,2-dimethylpropanoate

Cat. No.: B14695268
CAS No.: 32767-89-8
M. Wt: 326.6 g/mol
InChI Key: IZQGSFBPMUQBFC-UHFFFAOYSA-N
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Description

Hexadecyl 2,2-dimethylpropanoate is a branched-chain ester derived from 2,2-dimethylpropanoic acid (pivalic acid) and hexadecanol. This compound features a long hydrophobic alkyl chain (C16) and a sterically hindered pivalate group, which influences its physical and chemical properties, such as solubility, stability, and reactivity.

Properties

CAS No.

32767-89-8

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

IUPAC Name

hexadecyl 2,2-dimethylpropanoate

InChI

InChI=1S/C21H42O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20(22)21(2,3)4/h5-19H2,1-4H3

InChI Key

IZQGSFBPMUQBFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl 2,2-dimethylpropanoate can be synthesized through the esterification reaction between hexadecanol and 2,2-dimethylpropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The use of high temperatures and vacuum conditions can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 2,2-dimethylpropanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of hexadecanol and 2,2-dimethylpropanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)

    Transesterification: Alcohol (e.g., methanol), acid or base catalyst (e.g., sodium methoxide)

Major Products Formed

    Hydrolysis: Hexadecanol and 2,2-dimethylpropanoic acid

    Transesterification: New ester (e.g., methyl 2,2-dimethylpropanoate) and hexadecanol

Scientific Research Applications

Hexadecyl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Employed in the formulation of lipid-based drug delivery systems due to its hydrophobic nature.

    Medicine: Investigated for its potential use in topical formulations and as a component in cosmetic products.

    Industry: Utilized as a surfactant and emulsifying agent in various industrial processes.

Mechanism of Action

The mechanism of action of hexadecyl 2,2-dimethylpropanoate is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. This interaction can affect the delivery and absorption of drugs in lipid-based formulations. The compound may also act as an emulsifying agent, stabilizing mixtures of oil and water by reducing surface tension.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Hexadecyl 2,2-dimethylpropanoate belongs to the ester family, characterized by the general formula R-COO-R'. Below is a comparative analysis with similar esters, focusing on molecular weight, synthesis yields, and physical properties.

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Not available* C₂₁H₄₀O₂ 324.5† High hydrophobicity; potential use in lubricants or surfactants -
Hexadecyl acetate 629-70-9 C₁₈H₃₆O₂ 284.5 Emollient in cosmetics; higher volatility than branched esters
Hexyl isobutyrate 2349-07-7 C₁₀H₂₀O₂ 172.27 Fruit flavoring agent; low boiling point (~164°C)
3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate Not available C₈H₁₅ClO₃ 194.66 Synthesized via hydrolysis (62% yield); used in chlorohydrin production
2,2-Dimethylpropionaldehyde 630-18-2 C₅H₁₀O 86.13 Volatile aldehyde; precursor for pivalate derivatives

*Specific CAS or regulatory data for this compound are absent in the provided evidence. †Calculated based on molecular formula.

Physical and Chemical Properties

  • Hydrophobicity: this compound’s long alkyl chain and bulky pivalate group enhance its hydrophobicity compared to shorter-chain esters like hexyl isobutyrate .
  • Thermal Stability: Branched esters (e.g., 2,2-dimethylpropanoate derivatives) exhibit higher thermal stability than linear-chain esters due to steric hindrance, reducing susceptibility to hydrolysis or oxidation .
  • Boiling Points: Esters with longer alkyl chains (e.g., hexadecyl acetate) generally have higher boiling points than those with shorter chains. For instance, 3-chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate distills at 70°C under reduced pressure (40 Pa) , whereas hexyl isobutyrate boils at ~164°C at atmospheric pressure .

Limitations and Knowledge Gaps

The provided evidence lacks direct data on this compound, necessitating extrapolation from structural analogs. Key gaps include:

  • Experimental data on its melting/boiling points, solubility, and toxicity.
  • Industrial or pharmacological applications specific to this compound.

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